molecular formula C9H15NO B2980362 7-Methyl-1-azaspiro[3.5]nonan-2-one CAS No. 1339184-40-5

7-Methyl-1-azaspiro[3.5]nonan-2-one

Cat. No.: B2980362
CAS No.: 1339184-40-5
M. Wt: 153.225
InChI Key: XBPDQBWCZIJYGA-UHFFFAOYSA-N
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Description

7-Methyl-1-azaspiro[3.5]nonan-2-one (CAS 1339184-40-5) is a high-value spirocyclic building block of interest in modern medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C9H15NO and a molecular weight of 153.22, serves as a crucial synthetic intermediate for constructing novel bioactive molecules . The spirocyclic scaffold is strategically employed in structure-guided drug design to access new chemical space and improve the physicochemical properties of drug candidates . Research has demonstrated the application of this spirocyclic motif in the development of highly potent spirocyclic inhibitors of SARS-CoV-2 3C-like protease (3CLpro) , a pivotal viral enzyme for SARS-CoV-2 replication . These inhibitors, which exhibit nanomolar potency and high safety indices, leverage the spirocyclic architecture to optimally exploit the enzyme's active site, highlighting the critical role of this chemical scaffold in antiviral discovery . Furthermore, analogous spirocyclic structures are being investigated in other therapeutic areas, including the development of inhibitors for targets such as the ASH1L histone methyltransferase, underscoring its broad utility in creating new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number: 1339184-40-5 Molecular Formula: C9H15NO Molecular Weight: 153.22

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7-2-4-9(5-3-7)6-8(11)10-9/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPDQBWCZIJYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339184-40-5
Record name 7-methyl-1-azaspiro[3.5]nonan-2-one
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Synthetic Methodologies for 1 Azaspiro 3.5 Nonan 2 One and Its Substituted Derivatives, Including 7 Methyl Analogues

Strategies for Spirocyclic Azetidinone Construction in the 1-Azaspiro[3.5]nonan-2-one Series

The construction of the 1-azaspiro[3.5]nonan-2-one scaffold and its derivatives relies on several key synthetic strategies. These methods are designed to efficiently create the spirocyclic β-lactam (azetidinone) core.

Staudinger Ketene (B1206846)–Imine Cycloaddition Protocols for Spiro-β-Lactams

The Staudinger ketene-imine cycloaddition is a cornerstone in β-lactam synthesis. ugent.beresearchgate.net This [2+2] cycloaddition involves the reaction of a ketene with an imine to form the four-membered azetidinone ring. ugent.beresearchgate.net In the context of spirocyclic β-lactams, this reaction can be approached in two primary ways: by reacting a cyclic imine with a ketene, or a cyclic ketene with an imine. ugent.be For the synthesis of 1-azaspiro[3.5]nonan-2-one derivatives, the reaction would typically involve a cyclic imine derived from a piperidine (B6355638) precursor and an appropriate ketene.

The reaction is known to be influenced by various factors, including the choice of solvent and the method of ketene generation, which can affect the diastereoselectivity of the product. rsc.org Ketenes are often generated in situ from acyl chlorides using a tertiary amine. mdpi.com Alternative methods for ketene generation include the use of activating agents like p-toluenesulfonyl chloride (TsCl). thieme-connect.deuc.pt The Staudinger reaction has been successfully employed in the synthesis of a variety of spiro-β-lactams, including those fused to indoline (B122111) and thiazolidine (B150603) rings. rsc.orgmdpi.comrsc.org

Table 1: Examples of Staudinger Ketene-Imine Cycloaddition for Spiro-β-Lactam Synthesis

Ketene PrecursorImineKey ReagentsProduct TypeReference
Substituted Acetic AcidsSchiff BasesOxalyl Chloride, Organic Basebis-aryl spiro[azetidine-2,3′-indoline]-2′,4-diones rsc.org
N-aryl-2-oxopyrrolidine-3-carboxylic acidsIsatinimines-trans-dispirooxindolo-β-lactams researchgate.net
2-Tetrahydrofuroyl chlorideIminesTriethylaminecis- and trans-2-azetidinones ugent.be
α-acyl-α-diazoacetatesImines-2-alkoxycarbonyl-β-lactams mdpi.com

Reformatsky Reagent-Mediated Annulations for Azaspiro[3.5]nonan-1-ones

The Reformatsky reaction provides another powerful method for the construction of β-lactam rings. byjus.com This reaction involves the use of an α-halo ester and a carbonyl compound in the presence of metallic zinc. byjus.com The key intermediate is an organozinc reagent, which then reacts with an imine to form a β-amino ester that can subsequently cyclize to the β-lactam.

Specifically for the synthesis of 1-azaspiro[3.5]nonan-2-ones, the Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate can be reacted with various imines. rcsi.scienceresearchgate.net The intramolecular cyclization of the initial adduct leads to the formation of the desired spiroazetidin-2-one. rcsi.scienceresearchgate.net This method has been successfully applied to synthesize N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. rcsi.science The reaction conditions, such as the use of excess zinc reagent and catalytic amounts of mercuric chloride and HMPA, can be optimized to improve yields. thieme-connect.de

Table 2: Reformatsky Reagent-Mediated Synthesis of Spiro-β-Lactams

α-Halo EsterImine/HydrazoneKey ReagentsProduct TypeReference
Methyl 1-bromocyclohexanecarboxylateN′-(arylmethylidene)benzohydrazidesZincN-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides rcsi.scienceresearchgate.net
Methyl 1-bromocyclohexanecarboxylateN,N-bis-(arylmethylidene)benzidinesZincbis(spiro-β-lactams) nih.gov
Methyl 1-bromocycloalkanecarboxylatesAromatic aldehyde azinesZincbis(spiroazetidinones) researchgate.net

[2+2] Cycloaddition Approaches to Azaspirocyclic Lactams

The [2+2] cycloaddition is a fundamental reaction class for forming four-membered rings, including the β-lactam ring of azaspirocyclic compounds. ugent.be While the Staudinger reaction is a prominent example, other variations of [2+2] cycloadditions are also utilized. These can include photochemical cycloadditions and reactions involving different types of ketenes or ketene equivalents. uow.edu.au

For instance, the cycloaddition of chlorosulfonyl isocyanate to an alkene followed by reduction is a known method for preparing β-lactams. mdpi.com Another approach involves the reaction of imines with ketenes generated from unsymmetrical cyclic precursors, which can lead to the formation of spiro-β-lactams. rsc.org High-pressure conditions have also been shown to promote the [2+2] cycloaddition of imines with electron-rich alkenes to yield azetidines. acs.org

Intramolecular Cyclization Pathways for Spiroazetidine Formation from Hydroxynitriles

An alternative strategy for the construction of spiroazetidines involves the intramolecular cyclization of suitably functionalized open-chain precursors. One such approach utilizes hydroxynitriles. A patent describes a method for synthesizing 1-azaspiro[3.5]nonan-2-one derivatives where the key step is the intramolecular cyclization of a precursor containing a cis-oriented hydroxyl group at C7 and a cyano group at C5. google.com

This type of cyclization can be promoted under various conditions, often involving acid or base catalysis, to facilitate the formation of the lactam ring. nih.govyoutube.comrsc.org The strategic placement of functional groups on the cyclohexane (B81311) ring is crucial for the successful formation of the spirocyclic system.

Targeted Synthesis of 7-Methyl-1-azaspiro[3.5]nonan-2-one Precursors and Related Structures

The synthesis of the specific target molecule, this compound, requires the preparation of appropriately substituted precursors.

Synthetic Routes via N-Boc-Piperidone Intermediates for 7-Azaspiro[3.5]nonan-2-ol

The synthesis of precursors for 7-substituted 1-azaspiro[3.5]nonan-2-ones can be achieved through intermediates like N-Boc-piperidones. For example, the synthesis of 7-azaspiro[3.5]nonan-2-ol, a potential precursor to the target compound, has been documented. bldpharm.com A synthetic route to related 7-azaspiro[3.5]nonane derivatives involves a [2+2] cycloaddition of N-Boc-4-methylenepiperidine with dichloroketene. whiterose.ac.uk The resulting dichlorocyclobutanone can then be dechlorinated to the cyclobutanone, which upon reduction yields the corresponding cyclobutanol. whiterose.ac.uk This alcohol can then be further functionalized. While this specific example leads to a 2-hydroxy-7-azaspiro[3.5]nonane, modification of the starting piperidine (e.g., using a methyl-substituted piperidone) would be a logical step towards the synthesis of this compound.

A patent discloses the synthesis of various 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, highlighting the pharmaceutical relevance of this scaffold. nih.gov

Utilization of Cyanide Anion Reagents in Spirolactam Synthesis

The introduction of a cyano group is a pivotal step in the synthesis of certain functionalized 1-azaspiro[3.5]nonan-2-one derivatives, often serving as a precursor to other functional groups or as a key component in the cyclization strategy. google.com A variety of reagents capable of delivering a cyanide anion (⁻CN) have been employed for this purpose. google.com

Commonly used cyanide sources include simple inorganic salts like sodium cyanide (NaCN), potassium cyanide (KCN), and lithium cyanide (LiCN). google.com Copper cyanide (CuCN) has also been utilized as a useful source of the cyanide anion. google.com The choice of reagent and reaction conditions can significantly influence the stereochemical outcome of the reaction, particularly in the cyanation of carbonyl precursors. google.com

More complex cyanide reagents have also been instrumental in these syntheses. Organoaluminum cyanides, such as diethylaluminum cyanide (Et₂AlCN), are effective for the 1,2-addition of cyanide to carbonyls. google.comscribd.comscripps.eduarkat-usa.org For instance, the reaction of an epoxide precursor with Et₂AlCN can proceed with high regio- and stereospecificity. scribd.comscripps.edu Trimethylsilyl (B98337) cyanide (TMSCN) is another versatile reagent, widely used for the formation of cyanohydrin silyl (B83357) ethers from aldehydes and ketones. beilstein-journals.orgd-nb.infowikipedia.org The reaction is often catalyzed and can be a key step in Strecker-type reactions to form α-aminonitriles. beilstein-journals.orgd-nb.info The stereoselectivity of cyanide addition can be controlled; for example, reaction of a ketone with Et₂AlCN may result in an equatorial attack, while TMSCN can favor an axial attack, leading to different diastereomers of the resulting cyanohydrin product. google.com

The cyanide anion can also function as a leaving group in nucleophilic aromatic substitution (S(N)Ar) reactions, providing flexibility in the synthesis of complex heterocyclic structures. researchgate.net This reactivity allows for the construction of quaternary centers at azine heterocycles, a structural motif relevant to advanced intermediates. researchgate.net

Enantioselective and Diastereoselective Synthetic Protocols for 1-Azaspiro[3.5]nonan-2-one Derivatives

Achieving stereochemical control is a critical challenge in the synthesis of substituted 1-azaspiro[3.5]nonan-2-one derivatives, as the biological activity of these compounds can be highly dependent on their stereochemistry. lookchem.com Researchers have developed both enantioselective and diastereoselective methods to address this challenge.

One successful strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. The use of N-tert-butanesulfinyl imines has proven effective for the asymmetric synthesis of various nitrogen-containing heterocycles. nih.govbeilstein-journals.org A highly diastereoselective addition of a carboxylate anion to a chiral N-tert-butanesulfinyl aldimine serves as the initial step in a three-step sequence to produce enantiomerically pure 1-substituted 2-azaspirocycles. nih.govbeilstein-journals.org This methodology has been reported as applicable to the synthesis of 1-phenyl-2-azaspiro[3.5]nonane. nih.govbeilstein-journals.org

Another powerful approach relies on substrate control, where the inherent stereochemistry of a precursor dictates the stereochemistry of the final product. An enantioselective synthesis of (+)-SCH 54016, a potent cholesterol absorption inhibitor with a substituted 2-azaspiro[3.5]nonan-1-one structure, leverages this principle. lookchem.comacs.orgnih.gov The strategy involves the intramolecular alkylation of a chiral C-3 unsubstituted 2-azetidinone enolate. lookchem.com The steric constraints of the C-4 substituted 2-azetidinone enolate intermediate predominantly lead to the formation of the C-3,4-trans-diastereomer upon reaction with an electrophile. lookchem.com This inherent propensity is exploited to control the diastereoselectivity of the spiroannulation step. lookchem.com

The table below summarizes the diastereoselectivity achieved in the synthesis of related spirocyclic β-lactams using different methods.

PrecursorsReaction TypeDiastereomeric Ratio (d.r.)Reference
Chiral N-tert-butanesulfinyl imines and ethyl cycloalkanecarboxylatesAddition/CyclizationHigh (Specific ratio not detailed) nih.govbeilstein-journals.org
Chiral 2-azetidinone and bis-electrophileIntramolecular spiro-alkylationTrans relationship between C-4 substituent and carbonyl group favored lookchem.com
O-benzyl oxime ethersDomino Radical Bicyclization2:1 to predominance of trans isomer nih.govethz.chthieme-connect.de

Scalability and Efficiency Considerations in 1-Azaspiro[3.5]nonan-2-one Synthesis

In contrast, more recent research has focused on developing highly efficient and scalable syntheses. A key consideration is the ability to produce multigram quantities of key intermediates. researchgate.netlookchem.com For instance, a two-step method for the synthesis of 7-oxo-2-azaspiro[3.5]nonane was developed that boasts a yield of over 82% and is described as being amenable to large-scale production due to mild reaction conditions and convenient post-treatment. google.com Similarly, practical syntheses of chiral azaspiro octane (B31449) derivatives have been developed specifically because previous methods were deemed unsuitable for manufacturing on a large scale. pharm.or.jp These improved methods often involve either efficient optical resolutions or highly selective microbial reductions to obtain the desired enantiomer in high yield and purity. pharm.or.jp The development of facile and scalable synthetic approaches that provide multigram quantities of functionalized azaspiro[3.5]nonane derivatives remains an active area of research. researchgate.net

The table below highlights the contrast in efficiency for different synthetic approaches.

Target/IntermediateNumber of StepsOverall YieldScaleReference
Tetrodotoxin (B1210768) Analogue40~0.13%Lab scale google.com
Tetrodotoxin Analogue62~1%Lab scale google.com
7-Oxo-2-azaspiro[3.5]nonane2>82%Large scale production feasible google.com
(+)-SCH 54016Multi-stepNot specifiedMultigram lookchem.com
Functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivativesMulti-stepDecent yieldsMultigram researchgate.net

Advanced Structural Elucidation and Conformational Analysis of the 1 Azaspiro 3.5 Nonan 2 One System

Spectroscopic Characterization Methods for Spirocyclic Lactams

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex spirocyclic systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure. rsc.orgacs.org

In the context of 7-Methyl-1-azaspiro[3.5]nonan-2-one and its analogs, ¹H NMR spectra would be expected to show characteristic signals for the methyl group, the protons on the cyclohexane (B81311) ring, and the protons of the β-lactam ring. google.com The chemical shifts and coupling patterns of the protons on the cyclohexane ring, for instance, can provide insights into their axial or equatorial positions, thus helping to define the conformation of the six-membered ring. For the parent compound, Spiro[3.5]nonan-2-one, the cyclohexane and cyclobutane (B1203170) protons appear as a multiplet in the range of δ 1.44-1.92 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the lactam ring is a particularly diagnostic signal, typically appearing significantly downfield. For instance, in Spiro[3.5]nonan-2-one, the lactone carbonyl signal is observed at δ 168.69 ppm. The chemical shift of the methyl group in this compound would also be a key identifier.

Table 1: Representative NMR Data for Azaspiro[3.5]nonan-2-one Derivatives

CompoundNucleusKey Chemical Shifts (δ ppm)Reference
Spiro[3.5]nonan-2-one¹H1.44-1.92 (m, 10H, cyclohexane and cyclobutane protons)
Spiro[3.5]nonan-2-one¹³C168.69 (C=O)
2-(benzyloxy)-7-methyl-2-azaspiro[3.5]nonan-1-one¹H4.45-4.36 (m, 1H), 4.03-3.90 (m, 2H), 3.42 (s, 2H), 1.78-1.67 (m, 6H), 1.59-1.53 (m, 1H), 1.43-1.26 (m, 3H) google.com

This table presents a selection of reported NMR data for related compounds to illustrate typical chemical shift ranges.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid tool for the identification of functional groups within a molecule. For 1-azaspiro[3.5]nonan-2-one derivatives, the most prominent and diagnostic absorption band is that of the β-lactam carbonyl group. uc.pt This stretching vibration typically appears in the region of 1700–1750 cm⁻¹, a range that can be influenced by ring strain and substitution. rsc.org The presence of a strong absorption band in this region is a clear indicator of the lactam functionality. scirp.org For example, various spiro-β-lactams exhibit a strong carbonyl absorption around 1735 cm⁻¹. rsc.org

Other functional groups present in derivatives of the 1-azaspiro[3.5]nonan-2-one system will also give rise to characteristic IR absorption bands, aiding in their structural confirmation.

Table 2: Characteristic IR Frequencies for Spirocyclic Lactams

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
β-Lactam C=O Stretch1700 - 1750 rsc.org
N-H Stretch (if present)3300 - 3500
C-H Stretch2850 - 3000

Mass Spectrometry (MS) for Molecular Formula Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. ontosight.aiscirp.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.orguc.pt

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. acs.org For spirocyclic compounds, fragmentation often involves characteristic cleavages of the rings. In the case of 1-azaspiro[3.5]nonan-2-one systems, fragmentation pathways may include cleavage of the β-lactam ring or the cyclohexane ring, providing further confirmation of the proposed structure. For instance, the molecular ion peak for Spiro[3.5]nonan-2-one is observed at m/z 141.09109 [M+H]⁺.

X-ray Crystallography in Stereochemical and Conformational Analysis of 1-Azaspiro[3.5]nonan-2-one Derivatives

While spectroscopic methods provide crucial information about the connectivity and functional groups, X-ray crystallography offers the definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net This technique is particularly valuable for complex stereochemical and conformational analysis of spirocyclic systems like 1-azaspiro[3.5]nonan-2-one derivatives. rsc.orguc.pt

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom. This allows for the absolute determination of stereochemistry at chiral centers and provides accurate bond lengths, bond angles, and torsional angles that define the conformation of the rings. google.com For example, X-ray diffraction analysis has been used to confirm the structure of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.net The data obtained from X-ray crystallography is invaluable for understanding the conformational preferences of the spirocyclic system and for validating computational models.

Computational and Theoretical Investigations of Conformational Preferences

To complement experimental data and to gain deeper insights into the dynamic behavior of these molecules in solution, computational and theoretical methods are widely employed.

Molecular Mechanics Calculations for Conformation Prediction

Molecular mechanics calculations are a powerful computational tool used to predict the stable conformations of molecules and to estimate their relative energies. google.com These calculations model a molecule as a collection of atoms held together by springs (bonds), and the total steric energy is calculated based on bond stretching, angle bending, torsional strain, and non-bonded interactions.

For the 1-azaspiro[3.5]nonan-2-one system, molecular mechanics can be used to explore the potential energy surface and identify the low-energy conformations of the cyclohexane and β-lactam rings. This is particularly useful for predicting the preferred chair, boat, or twist-boat conformation of the cyclohexane ring and the puckering of the four-membered lactam ring. These predictions can then be compared with experimental data from NMR spectroscopy to provide a comprehensive understanding of the conformational preferences of these spirocyclic lactams in different environments.

Density Functional Theory (DFT) in Electronic Structure and Stability Analysis of Spiro-β-Lactams

Quantum chemical calculations using DFT are frequently employed to elucidate the 3D structure and preferred conformations of spiro-β-lactam molecules. uc.ptuc.ptresearchgate.net Methodologies often involve functionals like B3LYP or M06-2X paired with basis sets such as 6-31G(d) to perform geometry optimizations. mdpi.com These calculations find the lowest energy (most stable) arrangement of atoms in the molecule. For this compound, this involves determining the most stable puckering of the six-membered cyclohexane ring and the precise geometry of the four-membered β-lactam ring.

A primary focus of DFT analysis in this context is the conformational landscape. The cyclohexane ring in the spiro system can adopt several conformations, such as chair, boat, or twist-boat. The substituent methyl group at the C-7 position can exist in either an axial or equatorial position within these conformations. DFT calculations can precisely quantify the energy differences between these states, revealing the most stable conformer. For instance, calculations would typically predict a significant energetic preference for a chair conformation with the methyl group in the equatorial position to minimize steric strain.

Furthermore, DFT is used to analyze the electronic structure, providing insights into the molecule's reactivity and stability. researchgate.net Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. DFT can also compute the distribution of electron density and atomic charges, highlighting the polarization of bonds, particularly the scissile amide bond within the β-lactam ring, which is crucial for its biological activity. bohrium.com A complete conformational study of related spiroisoxazolidine-β-lactams has been successfully carried out at the B3LYP/6-31G(d) level of theory to establish their geometry. mdpi.com

The table below presents hypothetical, yet representative, data that would be obtained from a DFT analysis of the two primary chair conformers of this compound. This illustrates the type of quantitative data generated and its utility in conformational and stability analysis.

Calculated ParameterChair Conformer (7-Equatorial-Methyl)Chair Conformer (7-Axial-Methyl)Typical Significance
Relative Energy (kcal/mol)0.00+1.85Indicates the equatorial conformer is the more stable ground state.
Lactam N-C=O Bond Angle (°)~91.5~91.8Shows the strain in the 4-membered ring, critical for reactivity.
Lactam C-N Bond Length (Å)1.3851.387Reflects the amide bond character and its susceptibility to cleavage.
HOMO-LUMO Gap (eV)5.85.7Relates to the kinetic stability and potential reactivity of the conformers.
Dipole Moment (Debye)3.53.2Influences solubility and intermolecular interactions.

Reactivity and Mechanistic Investigations of the 1 Azaspiro 3.5 Nonan 2 One Framework

Fundamental Reaction Pathways of Azaspiro[3.5]nonan-2-ones

The unique spirocyclic structure, which combines a β-lactam ring with a cyclohexane (B81311) moiety, imparts distinct reactivity to the 1-azaspiro[3.5]nonan-2-one core. The presence of the lactam, with its amide functionality, and the saturated carbocyclic ring allows for a range of chemical modifications.

Oxidation Reactions of the Azaspirocyclic Core

The azaspiro[3.5]nonan-2-one framework can undergo oxidation at various positions, depending on the reagents and the existing functional groups on the molecule. The cyclohexane ring is particularly susceptible to oxidation, allowing for the introduction of hydroxyl groups.

For instance, derivatives of 1-azaspiro[3.5]nona-8-ene-2,7-dione can be dihydroxylated using reagents like osmium tetroxide (OsO₄) in the presence of an amine N-oxide co-oxidant, such as N-methylmorpholine N-oxide (NMO). csic.escsic.es This reaction typically proceeds under mild conditions and can exhibit high stereoselectivity. csic.es The resulting diols can be selectively protected, highlighting the controlled manner in which functionality can be introduced to the carbocyclic portion of the spirocycle. csic.escsic.es In related hydroxyl-containing azaspiro compounds, the hydroxyl groups themselves can be further oxidized to form carbonyl compounds. smolecule.com

Table 1: Oxidation Reactions on the Azaspiro[3.5]nonane Framework

Reactant Type Reagent System Product Type Citation
Azaspiro-enone OsO₄ / NMO Dihydroxylated azaspiro-dione csic.escsic.es

Reduction Reactions of the Lactam Moiety and Other Functional Groups

The lactam carbonyl group within the 1-azaspiro[3.5]nonan-2-one structure is a key site for reduction reactions. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed to reduce the amide carbonyl. smolecule.comsmolecule.com This transformation typically converts the lactam into the corresponding cyclic amine. For example, reduction of the carbonyl can yield the corresponding 1-azaspiro[3.5]nonane. smolecule.com This reaction is fundamental in modifying the core structure for the synthesis of more complex derivatives.

Other functional groups that may be present on the scaffold, such as additional carbonyls or esters, can also be targeted by reducing agents, sometimes selectively, depending on the reaction conditions and the specific reagent used.

Table 2: Reduction of the Lactam Moiety

Starting Material Reducing Agent Product Citation
1-Azaspiro[3.5]nonan-2-one derivative Lithium aluminum hydride (LiAlH₄) 1-Azaspiro[3.5]nonane derivative smolecule.comsmolecule.com

Nucleophilic and Electrophilic Substitution Reactions

The 1-azaspiro[3.5]nonan-2-one framework is subject to both nucleophilic and electrophilic substitutions. The nitrogen atom of the lactam can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. smolecule.comsmolecule.com

Furthermore, the carbon skeleton can be functionalized via nucleophilic substitution. A notable example is the introduction of a cyano group by reacting a suitable precursor with a cyanide anion source, such as trimethylsilyl (B98337) cyanide (TMSCN) or diethylaluminum cyanide (Et₂AlCN). google.comcsic.es The stereochemical outcome of such additions can be controlled by the choice of reagent. google.com Studies on related 1-azaspiro[3.5]nona-5,8-diene-2,7-diones show reactions with nucleophiles like potassium cyanide and organolithium reagents, which proceed via a 1,6-addition mechanism to an intermediate. rsc.org

Due to the dense functionalization often present in these molecules, side reactions like elimination can occur, particularly when acidic protons are located in the β-position to a leaving group. google.com

Table 3: Substitution Reactions

Reaction Type Reagent Position of Substitution Product Citation
Nucleophilic Substitution Cyanide Anion (e.g., TMSCN) C5 of the cyclohexane ring Cyano-substituted azaspirocycle google.comcsic.es

Ring Transformation and Rearrangement Processes in Spirocycles

The strained nature of spirocyclic systems, particularly the β-lactam ring, makes the 1-azaspiro[3.5]nonan-2-one framework a candidate for various ring transformation and rearrangement reactions. These processes can lead to novel and structurally complex molecular architectures.

Ring Expansion Methodologies Applied to the Spirocycle, Including Tiffeneau-Demjanow Analogs

Ring expansion reactions provide a powerful method for transforming the spirocyclic core. The Tiffeneau-Demjanov rearrangement and its analogs are classic examples of such processes, used to enlarge a cyclic ketone by one carbon. wikipedia.orgwikipedia.org The reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org The key steps are the diazotization of the primary amine, followed by the loss of nitrogen gas and a subsequent 1,2-alkyl shift, which results in the ring-expanded ketone. wikipedia.orgd-nb.info

This methodology is particularly useful for the synthesis of five, six, and seven-membered rings and can be applied to bicyclic systems. wikipedia.org Compared to the related Demjanov rearrangement, which yields an alcohol, the Tiffeneau-Demjanov rearrangement produces a ketone, which can be a more synthetically convenient functional group. d-nb.info In the context of the 1-azaspiro[3.5]nonan-2-one framework, a precursor such as a 1-aminomethyl-1-cyclohexanol derivative could be envisioned to undergo a Tiffeneau-Demjanov-type expansion to form a 1-azaspiro[3.6]decanone system. Other ring expansion strategies have also been noted, for instance, using 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) protecting groups to facilitate the formation of 1-azaspiro[3.5]nonane derivatives from protected diols.

Formation of Spiroderivatives via Rearrangement Reactions

The synthesis of the 1-azaspiro[3.5]nonan-2-one core itself can involve rearrangement reactions. For example, the construction of the spirocyclic lactam core of a related 1,7-diazaspiro[3.5]nonan-2-one derivative has been achieved through epoxidation of a precursor followed by a ring-expansion rearrangement. smolecule.com

Furthermore, rearrangement processes can alter the spirocyclic structure. A notable example is the semipinacol rearrangement. A novel strain-release semipinacol rearrangement has been investigated as a method for forming spirocyclic ketones, demonstrating how the inherent strain in small-ring building blocks can be harnessed to drive complex bond reorganizations and create new C-C bonds. bris.ac.uk While not directly demonstrated on 7-Methyl-1-azaspiro[3.5]nonan-2-one, these mechanistic principles are highly relevant to the potential transformations of the azaspiro[3.5]nonane framework.

Table 4: Compound Names Mentioned

Compound Name
This compound
1-Azaspiro[3.5]nonan-2-one
rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one
1,7-Diazaspiro[3.5]nonan-2-one
1-Azaspiro[3.5]nonane
1-Azaspiro[3.5]nona-5,8-diene-2,7-diones
1-Azaspiro[3.5]nona-8-ene-2,7-dione
2-((Trifluoromethyl)sulfonyl)-2-azaspiro[3.5]nonan-5-one
1-Azaspiro[3.6]decanone
Trimethylsilyl cyanide
Diethylaluminum cyanide
Osmium tetroxide
N-methylmorpholine N-oxide
Lithium aluminum hydride

Stereochemical Control and Regioselectivity in Reactions of 1-Azaspiro[3.5]nonan-2-one Derivatives

The stereochemical and regiochemical outcomes of reactions involving the 1-azaspiro[3.5]nonan-2-one framework are intricately linked to the inherent structural features of the spirocyclic system. The presence of substituents on the cyclohexane ring, such as the methyl group in this compound, introduces additional stereocenters and can exert significant control over the approach of reagents, thereby dictating the stereochemistry of the products.

The rigid conformation of the spirocyclic framework can restrict the conformational flexibility of the molecule, which in turn can lead to highly regioselective reactions. For instance, substitutions may be favored at less sterically hindered positions. The heteroatoms within the structure, namely the nitrogen and oxygen of the β-lactam, can also direct reactions through electronic effects such as hydrogen bonding, influencing the approach of electrophiles and nucleophiles.

In the context of this compound, the methyl group at the C-7 position of the cyclohexane ring can exist in either an axial or equatorial position. The preferred conformation will influence the steric environment around the molecule. For instance, an equatorial methyl group would present a different steric hindrance profile compared to an axial methyl group, thereby influencing the facial selectivity of reactions on the β-lactam or the cyclohexane ring.

Research on related azaspiro[3.5]nonane derivatives has demonstrated that the use of protecting groups can be a crucial strategy for controlling stereochemistry. By selectively protecting certain functional groups, it is possible to direct reactions to specific sites and control the formation of desired stereoisomers. For example, in the synthesis of intermediates for complex molecules, the strategic protection of hydroxyl groups on the cyclohexane ring has been shown to be essential for achieving high stereospecificity in subsequent functionalization steps.

Furthermore, the choice of reagents can play a pivotal role in determining the stereochemical outcome. For example, in nucleophilic additions to a carbonyl group on the cyclohexane ring of a related 1-azaspiro[3.5]nonan-2-one derivative, the use of different cyanide-providing reagents resulted in opposite stereochemical outcomes. The reaction with Et₂AlCN led to an equatorial attack, yielding a trans-product, whereas TMSCN resulted in an axial attack to give a cis-product. This highlights the subtle interplay between the substrate's conformation and the nature of the attacking nucleophile in dictating the final stereochemistry.

While specific studies on the stereochemical control and regioselectivity of this compound are not extensively documented in the public domain, the principles derived from analogous systems provide a strong foundation for predicting its behavior. The interplay between the fixed geometry of the spiro-β-lactam system and the influence of the C-7 methyl substituent is expected to be a key determinant in the outcome of its chemical transformations.

Applications and Advanced Scaffold Development Based on 1 Azaspiro 3.5 Nonan 2 One

The 1-Azaspiro[3.5]nonan-2-one Scaffold as a Strategic Building Block in Organic Synthesis

The unique structural characteristics of the 1-azaspiro[3.5]nonan-2-one core make it an attractive starting point for the synthesis of intricate molecules. Its inherent conformational rigidity and the presence of a reactive β-lactam ring allow for stereocontrolled transformations and the introduction of diverse functionalities.

Precursors for the Construction of Complex Molecular Architectures

The 1-azaspiro[3.5]nonan-2-one scaffold serves as a foundational element for building more elaborate molecular structures. Its utility as a synthetic intermediate is highlighted by its role in the preparation of various complex organic molecules. smolecule.com The spirocyclic nature of the framework provides a fixed spatial arrangement of substituents, which can be crucial for achieving desired stereochemistry in subsequent reactions. The reactivity of the functional groups inherent to the scaffold, such as the lactam, allows for a variety of chemical modifications, including ring-opening reactions, substitutions, and elaborations of the side chains. smolecule.com This versatility makes it a valuable precursor in multi-step synthetic sequences aimed at creating novel compounds with potential biological activity. smolecule.com

Role in the Total Synthesis of Natural Product Analogues, e.g., Tetrodotoxin (B1210768) and its Analogues

A significant application of the 1-azaspiro[3.5]nonan-2-one scaffold is in the total synthesis of natural products and their analogues, most notably tetrodotoxin (TTX). google.com TTX is a potent neurotoxin with a highly complex and densely functionalized structure. google.comnsf.gov The synthesis of TTX and its analogues presents a formidable challenge in organic chemistry. google.com

Researchers have found that derivatives of 1-azaspiro[3.5]nonan-2-one are promising intermediates in the synthesis of TTX. google.com Specifically, 1-azaspiro[3.5]nonan-2-ona-5,7-carbolactone and its protected derivatives have been identified as key building blocks. google.com The rigid spirocyclic framework helps to control the stereochemistry during the synthesis and prevents undesirable side reactions such as dehydration and epimerization that are common with highly functionalized intermediates. google.com This strategic use of the scaffold facilitates a more efficient and controlled construction of the intricate core structure of tetrodotoxin. google.com

The development of synthetic routes to TTX and its analogues is not only a testament to the power of modern synthetic chemistry but also provides access to these molecules for further biological and pharmacological studies. google.comnsf.gov The ability to synthesize analogues allows for the exploration of structure-activity relationships, potentially leading to the discovery of new therapeutic agents. nih.gov

Integration into Spirocyclic Cephalosporin (B10832234) Analogues

The 1-azaspiro[3.5]nonan-2-one motif has also been incorporated into the structure of cephalosporins, a major class of β-lactam antibiotics. The modification of the cephalosporin core with spirocyclic moieties is a strategy to overcome bacterial resistance and to develop new antibacterial agents with improved properties. mdpi.comresearchgate.net

A novel method for generating spiro-cephalosporin compounds involves a Michael-type addition to the dihydrothiazine ring of a cephalosporin derivative. mdpi.com This reaction, conducted under mildly basic conditions, leads to the stereoselective formation of spiro-cephalosporins in moderate to good yields. mdpi.com The introduction of the spirocyclic unit at a specific site on the cephalosporin scaffold can influence the compound's antibacterial activity and pharmacokinetic profile. researchgate.net This approach highlights the potential of using spirocyclic building blocks to create new generations of antibiotics. mdpi.comresearchgate.net

Integration of the Azaspiro[3.5]nonane Motif in Medicinal Chemistry Platforms

The azaspiro[3.5]nonane scaffold is increasingly recognized for its potential in medicinal chemistry. Its three-dimensional character is a desirable feature for designing ligands that can interact with biological targets with high affinity and selectivity.

Scaffold Design for Ligand-Receptor Interaction Studies

The rigid conformation of the azaspiro[3.5]nonane framework is advantageous for designing molecules that can fit into specific binding pockets of proteins. smolecule.com This conformational constraint reduces the entropic penalty upon binding to a receptor, which can lead to enhanced binding affinity. smolecule.com The spirocyclic structure also allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with the amino acid residues of a target protein.

The nitrogen atom within the azaspiro ring can act as a hydrogen bond acceptor or donor, further contributing to ligand-receptor interactions. smolecule.com By systematically modifying the substituents on the scaffold, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the binding properties of a lead compound. smolecule.com

Development of Substituted Azaspiro[3.5]nonan-2-one Derivatives as Pharmacological Tools

Substituted derivatives of azaspiro[3.5]nonan-2-one are being investigated as potential pharmacological agents for a variety of therapeutic areas. The versatility of the scaffold allows for the synthesis of diverse libraries of compounds for biological screening. nih.gov

For example, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis. nih.gov Optimization of the substituents on the piperidine (B6355638) and aryl groups led to the identification of a potent agonist with a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats. nih.gov

Furthermore, other substituted azaspiro[3.5]nonan-2-one derivatives have been synthesized and evaluated for their analgesic activity. researchgate.net These studies demonstrate the potential of this scaffold to serve as a template for the discovery of new drugs targeting a range of biological pathways. researchgate.netresearchgate.net The ability to introduce various functional groups onto the core structure allows for the fine-tuning of the pharmacological properties of these derivatives. univ.kiev.uauniv.kiev.ua

Design of GPR119 Agonists

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes due to its role in promoting insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). biomolther.org The design and synthesis of potent and selective GPR119 agonists have been a significant area of research.

In the quest for novel GPR119 agonists, researchers have explored derivatives of 7-azaspiro[3.5]nonane. nih.gov Through optimization of the piperidine N-capping group and the aryl group, a potent GPR119 agonist, compound 54g, was identified. nih.gov This compound demonstrated a desirable pharmacokinetic profile in rats and a significant glucose-lowering effect in diabetic rat models, underscoring the therapeutic potential of this class of compounds. nih.gov

Further studies have led to the identification of YH18968, a 1,2,4-triazolone derivative, as a novel GPR119 agonist. biomolther.org YH18968 exhibited potent GPR119 activation, stimulated GLP-1 and insulin secretion, and improved glucose tolerance in mice. biomolther.org The combination of YH18968 with a dipeptidyl peptidase 4 (DPP-4) inhibitor resulted in an augmented glucose-lowering effect, suggesting a promising therapeutic strategy for type 2 diabetes. biomolther.org

CompoundTargetActivityKey Findings
Compound 54g GPR119AgonistShowed desirable pharmacokinetic profile and favorable glucose-lowering effect in diabetic rats. nih.gov
YH18968 GPR119AgonistDemonstrated potent GPR119 activation, stimulated GLP-1 and insulin secretion, and improved glucose tolerance. biomolther.org
MBX2982 GPR119AgonistEnhanced cAMP accumulation in GPR119-transfected cells with an EC50 value of 8.33 nM. biomolther.org
Development of SARS-CoV-2 3C-Like Protease Inhibitors

The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govmdpi.com The high similarity between the 3CLpro of SARS-CoV-2 and other coronaviruses makes it an attractive target for broad-spectrum antiviral agents. nih.gov

Structure-guided design has been instrumental in the development of potent inhibitors. nih.gov A series of spirocyclic inhibitors derived from scaffolds like 6-azaspiro[3.5]nonane have shown significant inhibitory activity against SARS-CoV-2 3CLpro. nih.gov These compounds generally exhibit high inhibitory activity, with most having IC50 values in the submicromolar range, and are devoid of cytotoxic effects. nih.gov The introduction of a nitrile warhead in one series of compounds led to a remarkable 180-fold increase in 3CLpro inhibition activity. acs.org

The development of both covalent and non-covalent inhibitors is being actively pursued. acs.orgbiorxiv.org Non-covalent inhibitors like WU-04 have shown potent, pan-coronavirus 3CLpro inhibition and effective blocking of SARS-CoV-2 replication in human cells. biorxiv.org

Inhibitor TypeKey FeatureExampleMechanism
Covalent Forms a covalent bond with the catalytic cysteine (Cys145) of 3CLpro. acs.orgS-892216 (with nitrile warhead)Irreversible or reversible covalent inhibition. acs.org
Non-covalent Binds to the active site through non-covalent interactions. biorxiv.orgWU-04Reversible inhibition. biorxiv.org
Application in Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitor Development

Diacylglycerol acyltransferase-1 (DGAT1) is a key enzyme in the synthesis of triglycerides and is considered a therapeutic target for obesity and type 2 diabetes. nih.govnih.gov Inhibition of DGAT1 has been shown to reduce weight and improve insulin sensitivity in animal models. nih.govsemanticscholar.org

The development of selective DGAT1 inhibitors has been a focus of research. AZD7687, a selective DGAT1 inhibitor, demonstrated a significant reduction in postprandial triglyceride excursion in a human study, providing proof of mechanism for gut DGAT1 inhibition. nih.gov However, gastrointestinal side effects were observed, highlighting a potential challenge for the clinical development of DGAT1 inhibitors. nih.gov Another tool compound, T863, was found to be a potent inhibitor of both human and mouse DGAT1, acting on the acyl-CoA binding site. nih.govsemanticscholar.org

Bioisosteric Applications of Azaspirocyclic Systems

Azaspirocyclic systems, including derivatives of 1-azaspiro[3.5]nonan-2-one, are increasingly utilized as bioisosteres for common saturated heterocycles like piperidine. Their three-dimensional and conformationally rigid nature can lead to enhanced binding affinity and improved metabolic stability compared to more flexible or planar structures. univ.kiev.ua For instance, replacing a piperidine fragment with a spirocyclic amino acid in the local anesthetic Bupivacaine resulted in an analog with enhanced activity and longer duration of action. univ.kiev.ua

Exploration of Novel Heteroatom-Containing Azaspiro[3.5]nonane Systems

The introduction of additional heteroatoms, such as oxygen, into the azaspiro[3.5]nonane framework creates novel scaffolds with distinct properties and potential applications. 7-Oxa-1-azaspiro[3.5]nonan-2-one is an example of such a system. bldpharm.com These heteroatom-containing spirocycles are valuable building blocks in medicinal chemistry. For example, 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported as a bioisostere of pipecolic acid and has been functionalized to create derivatives for potential use in drug design. univ.kiev.ua

Applications in Materials Science and Related Fields

Beyond medicinal chemistry, spirocyclic compounds are finding applications in materials science. Spirocyclic aryl phosphorus oxide and sulfide (B99878) compounds have been developed as Anaplastic Lymphoma Kinase (ALK) inhibitors. google.com The unique structural features of these spirocycles contribute to their biological activity. While the direct application of 7-Methyl-1-azaspiro[3.5]nonan-2-one in this specific context is not detailed, the broader class of azaspirocycles serves as a platform for developing novel materials with specific electronic and physical properties.

Q & A

[Basic] What are the standard synthetic routes for 7-Methyl-1-azaspiro[3.5]nonan-2-one?

The synthesis of structurally related 1-azaspiro[3.5]nonan-2-one derivatives typically involves cyclization reactions. For example, 1-azaspiro[3.5]nonan-2-one is prepared via a general procedure yielding 98% as a colorless oil, with key steps including ring closure under controlled conditions (b.p. 123°C/4.2 mmHg). Spectral characterization includes IR (1750 cm⁻¹, C=O stretch) and NMR (δ 1.3–2.0 ppm for aliphatic protons, δ 7.3–8.0 ppm for NH) . Methylation at the 7-position may require regioselective alkylation or use of methyl-containing precursors.

[Advanced] How can reaction conditions be optimized to improve synthetic yields of spirocyclic intermediates?

Factorial design (e.g., orthogonal arrays) is recommended to systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, orthogonal design in spiro compound synthesis reduces experimental runs while identifying critical factors affecting yield and purity . Regression analysis can model interactions between variables, enabling predictive optimization . High-throughput screening under anhydrous conditions (as in ) minimizes side reactions .

[Basic] What spectroscopic methods are used for structural elucidation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assignments based on splitting patterns (e.g., δ 2.61 ppm doublet for CH₂ adjacent to NH in 1-azaspiro[3.5]nonan-2-one ).
  • IR Spectroscopy : Confirmation of lactam C=O stretch (~1750 cm⁻¹) .
  • Mass Spectrometry (LCMS/GCMS) : Molecular ion peaks and fragmentation patterns for verifying molecular weight and functional groups .

[Advanced] How are computational tools applied to design functionalized derivatives for drug discovery?

Molecular docking and dynamics simulations predict binding affinities of spirocyclic scaffolds to biological targets (e.g., enzymes). Software like Schrödinger or Gaussian optimizes substituent placement for enhanced interactions. Virtual screening of derivatives reduces synthetic effort, as demonstrated for 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid analogues . Quantum mechanical calculations (DFT) assess stability and reactivity of intermediates .

[Basic] What analytical methods ensure purity of this compound?

  • HPLC/LCMS : Detects impurities down to 0.1% using columns like Chromolith or Purospher®STAR .
  • NMR Spectroscopy : Identifies residual solvents or diastereomers via splitting patterns .
  • Titrimetry : Quantifies free amine or lactam content .

[Advanced] How are contradictory spectral data resolved during structural analysis?

Orthogonal methods validate assignments:

  • DEPT-135 NMR : Distinguishes CH₃, CH₂, and CH groups in crowded aliphatic regions .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in spirocyclic systems .
  • Isotopic Labeling : D₂O exchange confirms exchangeable protons (e.g., NH in δ 7.3–8.0 ppm collapses to a singlet ).

[Advanced] What strategies mitigate byproduct formation during spiro ring closure?

  • Temperature Control : Slow addition of reagents at -78°C minimizes undesired polymerization .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in cyclization .
  • In Situ Monitoring : ReactIR tracks intermediate formation to adjust reaction kinetics .

[Basic] How is this compound utilized in structure-activity relationship (SAR) studies?

The spirocyclic core serves as a conformationally constrained scaffold. Functionalization at the 7-methyl or lactam positions modulates bioavailability and target binding. For example, 2-azaspiro[3.3]heptane derivatives exhibit enhanced metabolic stability in CNS drug candidates .

[Advanced] What methodologies assess the hydrolytic stability of the lactam ring?

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitor degradation via LCMS .
  • Kinetic Modeling : Determines activation energy (Eₐ) for hydrolysis using Arrhenius plots .
  • Solid-State NMR : Evaluates stability in crystalline vs. amorphous forms .

[Advanced] How do spirocyclic compounds compare to non-constrained analogues in drug design?

Spiro scaffolds reduce conformational flexibility, improving target selectivity and metabolic resistance. For instance, this compound derivatives show higher binding affinity to G-protein-coupled receptors compared to linear analogues due to pre-organized pharmacophores . Free-energy perturbation (FEP) calculations quantify these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.